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Compound of Interest

Compound Name: 1-(Chloromethyl)naphthalene

Cat. No.: B051744

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
synthesis of the antifungal agent Natftifine, with a specific focus on the key intermediate, 1-
(Chloromethyl)naphthalene. The synthesis is a multi-step process that is well-documented in
patent literature, offering a cost-effective route for the production of this widely used
pharmaceutical compound.

Introduction

Natftifine is a topical antifungal agent belonging to the allylamine class, effective against a
variety of dermatophytes. Its synthesis commonly proceeds through a pathway involving the
key intermediate N-methyl-1-naphthylmethylamine, which is prepared from 1-
(Chloromethyl)naphthalene. This document outlines the synthetic route from naphthalene to
Natftifine hydrochloride, providing detailed protocols and quantitative data to aid in research and
development.

Overall Synthesis Pathway

The synthesis of Naftifine hydrochloride from naphthalene can be summarized in three main
stages:

o Chloromethylation of Naphthalene: Naphthalene is reacted with paraformaldehyde and
hydrochloric acid to produce 1-(Chloromethyl)naphthalene.
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e Amination of 1-(Chloromethyl)naphthalene: The resulting 1-(Chloromethyl)naphthalene

is then reacted with methylamine to form N-methyl-1-naphthylmethylamine.

e Condensation and Salt Formation: N-methyl-1-naphthylmethylamine undergoes a

condensation reaction with cinnamyl chloride, followed by conversion to the hydrochloride

salt to yield Natftifine hydrochloride.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, based on

published patent literature.

Table 1: Synthesis of 1-(Chloromethyl)naphthalene

Reagent Molar Ratio Quantity
Naphthalene 1 3209
Paraformaldehyde 1.83 110g
Glacial Acetic Acid 250-300 mL
85% Phosphoric Acid 65 mL
Concentrated Hydrochloric

Acid 300-400 mL
Reaction Conditions Value

Temperature 80-85 °C

Reaction Time 6 hours

Yield Value

Crude Product High

Table 2: Synthesis of N-methyl-1-naphthylmethylamine
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Reagent Molar Ratio Quantity
1-(Chloromethyl)naphthalene )
1 From previous step
crude product
30% Methylamine in Ethanol Excess 15L
Ethanol (solvent for crude
- 500 mL
product)
Reaction Conditions Value

Temperature Room Temperature
Reaction Time Overnight

Yield Value

Product High

Table 3: Synthesis of Naftifine Hydrochloride
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Reagent Molar Ratio Quantity
N-methyl-1-
naphthylmethylamine 1 74.2 g (0.36 mol)
hydrochloride
Anhydrous Potassium

2.5 123.7 g (0.90 mol)
Carbonate
PEG-600 (catalyst) 0.28 60 g (0.1 mol)
Cinnamy! Chloride 1.08 60 g (0.39 mol)
Methyl tert-butyl ether (solvent) - 1.2L
Reaction Conditions Value
Temperature Reflux

1 hour (initial), 4-6 hours
(addition), 8 hours (final)

Reaction Time

Yield Value

Crude Product High

Experimental Protocols
Synthesis of 1-(Chloromethyl)naphthalene

This protocol is based on the chloromethylation of naphthalene.

Materials:

Naphthalene (320g9)

Paraformaldehyde (1109)

Glacial Acetic Acid (260mL)

85% Phosphoric Acid (65mL)
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» Concentrated Hydrochloric Acid (362mL)

e |ce-cold water

e 10% Potassium Carbonate solution (ice-cold)

o Reactor with heating and stirring capabilities

e Separator

Procedure:

To a suitable reactor, add naphthalene, paraformaldehyde, glacial acetic acid, 85%
phosphoric acid, and concentrated hydrochloric acid.[1]

o Heat the mixture to an internal temperature of 80-85 °C with vigorous stirring.[1]

e Maintain the reaction at this temperature for 6 hours.[1]

 After 6 hours, cool the mixture to 15-20 °C.[1]

o Transfer the mixture to a separator and add ice-cold water.

o Separate the lower layer, which is the crude 1-(Chloromethyl)naphthalene.[1]

e Wash the crude product successively with ice-cold water, ice-cold 10% potassium carbonate
solution, and finally with ice-cold water again.[1]

The resulting crude 1-(Chloromethyl)naphthalene is used directly in the next step.

Synthesis of N-methyl-1-naphthylmethylamine

This protocol describes the amination of 1-(Chloromethyl)naphthalene with methylamine.
Materials:
e Crude 1-(Chloromethyl)naphthalene (from the previous step)

o Ethanol (500mL)
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30% Methylamine in ethanol solution (1.5L), pre-chilled in an ice bath

Hydrochloric acid (for pH adjustment)

Water

Reaction vessel with stirring

Procedure:

Dissolve the crude 1-(Chloromethyl)naphthalene in 500mL of ethanol.[1]
 In a separate vessel, cool 1.5L of 30% methylamine in ethanol solution in an ice bath.

o Slowly pour the solution of 1-(Chloromethyl)naphthalene into the cold methylamine
solution with stirring.[1]

 Allow the reaction mixture to stir overnight at room temperature.[1]
* Remove the ethanol and excess methylamine by distillation under normal pressure.[1]
» To the residue, add 1L of water.

o Adjust the pH to strongly acidic with hydrochloric acid, which will cause a solid to precipitate.

[1]

« Filter the solid and wash it with three 100mL portions of water. The solid is N-methyl-1-
naphthylmethylamine hydrochloride.[1]

Synthesis of Naftifine Hydrochloride

This protocol details the final condensation reaction to form Naftifine and its conversion to the
hydrochloride salt.

Materials:
e N-methyl-1-naphthylmethylamine hydrochloride (74.2g, 0.36mol)

o Methyl tert-butyl ether (1.2L)
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Anhydrous potassium carbonate (123.7g, 0.90mol)

PEG-600 (60g, 0.1mol)

Cinnamyl chloride (60g, 0.39mol)

Saturated solution of hydrogen chloride in ethyl acetate

Four-necked flask with a thermometer and mechanical stirring

Reflux condenser

Procedure:

In a 2L four-necked flask, combine N-methyl-1-naphthylmethylamine hydrochloride and
methyl tert-butyl ether.[2]

Add anhydrous potassium carbonate and PEG-600 to the mixture.[2]

Heat the mixture to reflux and stir for 1 hour.[2]

Begin the dropwise addition of cinnamy! chloride. The addition should be completed over 4-6
hours.[2]

Continue stirring the reaction under reflux for an additional 8 hours. Monitor the reaction
progress by TLC until the N-methyl-1-naphthylmethylamine is consumed.[2]

After the reaction is complete, filter the solution.[2]

To the filtrate, add a saturated solution of hydrogen chloride in ethyl acetate dropwise to
precipitate the crude Naftifine hydrochloride.[2]

The crude product can be purified by recrystallization from a mixed solvent of ethyl acetate
and methanol.[2]

Visualizations
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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